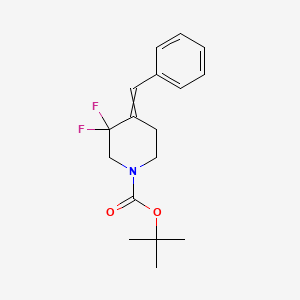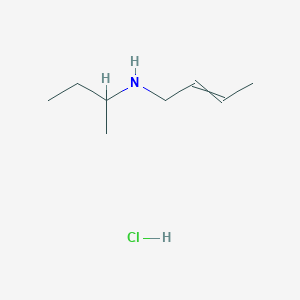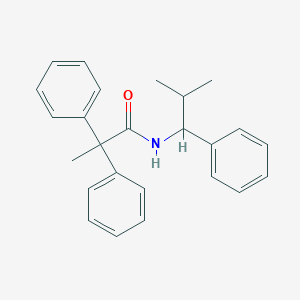
Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a phenylmethylidene group attached to a piperidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the difluoro group: The difluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the phenylmethylidene group: This step involves the condensation of a benzaldehyde derivative with the piperidine ring.
Protection of the carboxylate group: The carboxylate group is protected using tert-butyl chloroformate to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3,3-difluoro-4-(phenylmethylidene)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar piperidine ring structure but lacks the phenylmethylidene group.
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a benzyl group instead of the tert-butyl group.
3,3-Difluoropiperidin-4-one hydrochloride: This compound has a similar difluoropiperidine core but is in the form of a hydrochloride salt.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2101208-41-5 |
|---|---|
Molekularformel |
C17H21F2NO2 |
Molekulargewicht |
309.35 g/mol |
IUPAC-Name |
tert-butyl 4-benzylidene-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H21F2NO2/c1-16(2,3)22-15(21)20-10-9-14(17(18,19)12-20)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
InChI-Schlüssel |
RWRYFXWAAVWEGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=CC=CC=C2)C(C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12448501.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide](/img/structure/B12448507.png)

![N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12448522.png)

![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)
![Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate](/img/structure/B12448545.png)



![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)
